molecular formula C20H22N4O2 B034342 5,5'-Dihydroxy-4,4'-bitryptamine CAS No. 108535-01-9

5,5'-Dihydroxy-4,4'-bitryptamine

Cat. No.: B034342
CAS No.: 108535-01-9
M. Wt: 350.4 g/mol
InChI Key: KEVPJLBSMTXTHH-UHFFFAOYSA-N
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Description

5,5'-Dihydroxy-4,4'-bitryptamine, also known as this compound, is a useful research compound. Its molecular formula is C20H22N4O2 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Tryptamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurochemical Applications

Neurotoxic Metabolite of Serotonin
DHBT is recognized as a potentially aberrant neurotoxic metabolite of serotonin (5-HT). Studies have indicated that oxidized forms of serotonin, including DHBT, may be present in the cerebrospinal fluid (CSF) of patients with Alzheimer's disease (AD) . The presence of these metabolites suggests a possible link between serotonin metabolism and neurodegenerative diseases, highlighting the need for further research into their roles in neurotoxicity and disease progression.

Mechanisms of Neurotoxicity
Research indicates that DHBT may contribute to neurotoxic effects through oxidative stress mechanisms. The compound's structure allows it to interact with various biomolecules, potentially leading to cellular damage. Understanding these interactions is crucial for developing therapeutic strategies aimed at mitigating neurotoxicity associated with serotonin derivatives .

Pharmacological Applications

Potential Therapeutic Uses
The pharmacological profile of DHBT has led to investigations into its potential therapeutic applications. Its ability to modulate serotonin pathways suggests that it could be explored as a candidate for treating mood disorders or conditions linked to serotonin dysregulation . However, comprehensive clinical studies are necessary to establish its efficacy and safety.

Research on Drug Dependence
Studies have also examined the role of DHBT in drug dependence and addiction. The compound's interactions with neurotransmitter systems may provide insights into developing treatments for substance use disorders. Understanding its metabolic pathways could lead to novel approaches in pharmacotherapy .

Synthetic Chemistry Applications

Building Block in Synthesis
In synthetic chemistry, DHBT serves as a valuable building block for creating more complex molecules. Its unique structural features enable chemists to explore new synthetic routes and develop derivatives with enhanced biological activity . The versatility of DHBT in organic synthesis makes it an attractive target for researchers aiming to create novel compounds with specific functionalities.

Synthesis Pathways
Recent studies have focused on developing efficient synthetic pathways for producing DHBT and its derivatives. These pathways often emphasize stereospecificity and high yields, which are essential for producing compounds suitable for biological testing . The ability to synthesize DHBT reliably opens avenues for exploring its potential applications in drug development and materials science.

Case Studies

Study Focus Findings
Wrona et al. (1992)NeurotoxicityIdentified DHBT as a neurotoxic metabolite of serotonin; linked to Alzheimer's disease pathology .
Dryhurst & colleagues (1992)SynthesisDeveloped synthetic pathways for producing DHBT; highlighted its potential as a precursor for biologically active compounds .
Recent Pharmacological ResearchDrug DependenceInvestigated the role of DHBT in modulating neurotransmitter systems; potential implications for treatment strategies .

Properties

CAS No.

108535-01-9

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2-aminoethyl)-4-[3-(2-aminoethyl)-5-hydroxy-1H-indol-4-yl]-1H-indol-5-ol

InChI

InChI=1S/C20H22N4O2/c21-7-5-11-9-23-13-1-3-15(25)19(17(11)13)20-16(26)4-2-14-18(20)12(6-8-22)10-24-14/h1-4,9-10,23-26H,5-8,21-22H2

InChI Key

KEVPJLBSMTXTHH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O

Canonical SMILES

C1=CC(=C(C2=C1NC=C2CCN)C3=C(C=CC4=C3C(=CN4)CCN)O)O

Key on ui other cas no.

108535-01-9

Synonyms

5,5'-dihydroxy-4,4'-bitryptamine
DHBT

Origin of Product

United States

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